molecular formula C11H14ClF3N2O B6221739 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride CAS No. 2758000-53-0

2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No. B6221739
CAS RN: 2758000-53-0
M. Wt: 282.7
InChI Key:
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Description

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride (2P4OTFP-HCl) is an organic compound that has been increasingly studied for its potential applications in various scientific fields. This compound is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, three hydrogen atoms and three fluorine atoms, and is known for its strong affinity for water. It is a colorless, odorless solid that is soluble in water and organic solvents.

Scientific Research Applications

2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers. In addition, it has been used in the synthesis of fluorescent dyes and as a ligand for metal-organic frameworks. Furthermore, it has been used in the synthesis of polymeric nanostructures for drug delivery.

Mechanism of Action

2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has been studied for its mechanism of action in various scientific fields. In organic synthesis, the compound acts as a nucleophile, attacking electrophilic centers in molecules and forming covalent bonds. In the synthesis of polymers, it acts as a catalyst, promoting the formation of polymeric chains. In the synthesis of fluorescent dyes, it acts as a ligand, forming coordination complexes with metal ions. In the synthesis of polymeric nanostructures, it acts as a stabilizing agent, preventing the aggregation of the polymer chains.
Biochemical and Physiological Effects
2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has been studied for its biochemical and physiological effects. In laboratory studies, the compound has been found to be non-toxic and non-irritating. It has also been found to have no mutagenic or carcinogenic effects. Furthermore, it has been found to have no adverse effects on the nervous system or reproductive system.

Advantages and Limitations for Lab Experiments

2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in both water and organic solvents. It is also non-toxic and non-irritating, making it safe to use in laboratory settings. However, the compound is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

Given the potential applications of 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride, there are numerous potential future directions for research. For example, further research could be conducted to explore the compound’s potential as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, as a ligand for metal-organic frameworks, and as a stabilizing agent in the synthesis of polymeric nanostructures. Additionally, further research could be conducted to explore the compound’s potential as a therapeutic agent in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the compound’s potential as a food additive and preservative.

Synthesis Methods

2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride can be synthesized from piperidine and 3-trifluoromethylpyridine, which are commercially available. The synthesis of 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves a nucleophilic substitution reaction between the two starting materials, followed by hydrolysis of the resulting product. The reaction is carried out in an aqueous solution of hydrochloric acid. The reaction proceeds in two steps: the first involves the formation of a piperidinium salt, and the second involves the hydrolysis of the salt to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves the reaction of 4-piperidone with 2-chloro-3-(trifluoromethyl)pyridine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4-piperidone", "2-chloro-3-(trifluoromethyl)pyridine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-piperidone is reacted with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO.", "Step 2: The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

2758000-53-0

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.7

Purity

95

Origin of Product

United States

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